molecular formula C7H4BrN B13051086 2-(Bromoethynyl)pyridine

2-(Bromoethynyl)pyridine

Cat. No.: B13051086
M. Wt: 182.02 g/mol
InChI Key: QNKMVNOVTAXZSI-UHFFFAOYSA-N
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Description

2-(Bromoethynyl)pyridine is a brominated alkyne derivative of pyridine, with the molecular formula C₇H₄BrN and a molecular weight of 198.02 g/mol. The compound features a pyridine ring substituted at the 2-position with a bromoethynyl (–C≡C–Br) group. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira, Suzuki) and coordination chemistry . Its sp-hybridized ethynyl spacer enhances electrophilicity, facilitating nucleophilic substitutions or metal-catalyzed transformations.

Properties

Molecular Formula

C7H4BrN

Molecular Weight

182.02 g/mol

IUPAC Name

2-(2-bromoethynyl)pyridine

InChI

InChI=1S/C7H4BrN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H

InChI Key

QNKMVNOVTAXZSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C#CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromoethynyl)pyridine typically involves the bromination of ethynylpyridine. One common method is

Biological Activity

2-(Bromoethynyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article synthesizes current research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with 2-(Bromoethynyl)pyridine.

Chemical Structure and Properties

2-(Bromoethynyl)pyridine features a bromine atom attached to an ethynyl group, which is further connected to a pyridine ring. The unique structure contributes to its reactivity and biological properties. The molecular formula is C7_7H6_6BrN, and its molecular weight is approximately 201.03 g/mol.

Antiproliferative Activity

Recent studies have demonstrated that 2-(Bromoethynyl)pyridine exhibits notable antiproliferative activity against various cancer cell lines. For instance, in a study evaluating a series of pyridine derivatives, it was found that compounds similar to 2-(Bromoethynyl)pyridine displayed IC50_{50} values ranging from 1.45 μM to 4.25 μM against several cancer cell lines, indicating strong inhibitory effects on cell proliferation .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50_{50} (μM)
2-(Bromoethynyl)pyridineHEp-23.00
NCI-H4602.50
LN-2294.00

The mechanism of action for the antiproliferative effects of 2-(Bromoethynyl)pyridine appears to involve cell cycle arrest, particularly at the G2/M phase. This was evidenced by flow cytometry analysis showing increased accumulation of cells in this phase after treatment with the compound . Additionally, the compound's ability to induce apoptosis in cancer cells has been suggested, although further studies are needed to elucidate the precise pathways involved.

Antimicrobial Activity

In addition to its anticancer properties, 2-(Bromoethynyl)pyridine has demonstrated significant antimicrobial activity. Research indicates that it exhibits potent activity against Gram-positive bacteria, including strains resistant to conventional antibiotics such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activity of 2-(Bromoethynyl)pyridine

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Micrococcus luteus0.41
Staphylococcus aureus (MRSA)1.00
Enterococcus faecalis1.50

Case Studies

A notable case study involved the synthesis and evaluation of various pyridine derivatives, including 2-(Bromoethynyl)pyridine, for their leishmanicidal activity against Leishmania species. The compound was found to inhibit ergosterol biosynthesis, a critical pathway for parasite survival . This highlights its potential as a therapeutic agent for treating leishmaniasis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 2-(Bromoethynyl)pyridine with analogous brominated pyridine derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
2-(Bromoethynyl)pyridine C₇H₄BrN 198.02 Not reported Ethynyl spacer enhances reactivity in cross-coupling; sp-hybridized carbon
2-Bromopyridine C₅H₄BrN 158.00 173–175 Direct bromine substitution on pyridine; used in Suzuki couplings
2-Bromo-3-methylpyridine C₆H₆BrN 172.02 Not reported Methyl group increases steric bulk; common in ligand synthesis
2-(Chloromethyl)pyridine HCl C₆H₆ClN·HCl 164.03 109–124 Chloromethyl group; crystalline solid with acute toxicity (LD₅₀ = 316 mg/kg)

Key Observations :

  • The ethynyl group in 2-(Bromoethynyl)pyridine distinguishes it from other bromopyridines by enabling conjugation with the pyridine ring, altering electronic properties and reaction pathways .
  • Compared to 2-Bromopyridine, the ethynyl spacer in 2-(Bromoethynyl)pyridine likely reduces direct aromatic electrophilic substitution but enhances alkyne-specific reactivity (e.g., cycloadditions) .

Reactivity Contrast :

  • The bromoethynyl group in 2-(Bromoethynyl)pyridine allows dual reactivity : bromine as a leaving group and ethynyl as a coupling site. This contrasts with 2-Bromopyridine, where bromine is the sole reactive site .
Toxicity and Handling
  • 2-(Bromoethynyl)pyridine: Limited data, but analogous bromoalkynes require precautions against skin/eye irritation and inhalation risks.
  • 2-Bromopyridine : Classified as harmful if swallowed (LD₅₀ = 316 mg/kg in rats) .
  • 2-(Chloromethyl)pyridine HCl : Causes severe eye/skin irritation; requires stringent PPE during handling .

Safety Note: Bromoethynyl compounds may release toxic HBr gas upon decomposition, necessitating ventilated environments .

Research and Industrial Relevance
  • 2-(Bromoethynyl)pyridine : Emerging in materials science for conjugated polymer synthesis and as a precursor to photoactive complexes .
  • 2-Bromo-3-methylpyridine : Utilized in agrochemicals and as a building block for N-heterocyclic carbene ligands .
  • 2-Bromopyridine : Widely used in antiviral and anticancer drug development (e.g., kinase inhibitors) .

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